Quinoline-6-carbonyl chloride hydrochloride

Vue d'ensemble

Description

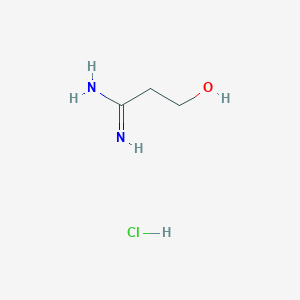

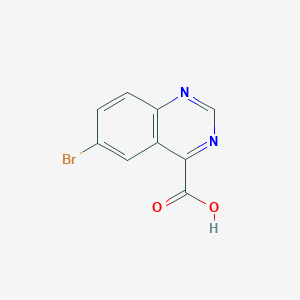

Quinoline-6-carbonyl chloride hydrochloride is a compound used in the field of organic chemistry. It has a molecular weight of 228.08 and its IUPAC name is 6-quinolinecarbonyl chloride hydrochloride .

Synthesis Analysis

Quinoline and its derivatives can be synthesized from α,β-unsaturated aldehydes . The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized for the first time . The review highlights the advances in this area over the past 15 years .

Molecular Structure Analysis

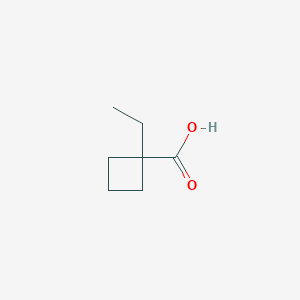

The InChI code for Quinoline-6-carbonyl chloride hydrochloride is 1S/C10H6ClNO.ClH/c11-10(13)8-3-4-9-7(6-8)2-1-5-12-9;/h1-6H;1H . This indicates the molecular structure of the compound.

Chemical Reactions Analysis

Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized .

Physical And Chemical Properties Analysis

Quinoline-6-carbonyl chloride hydrochloride is a powder . It has a molecular weight of 228.08 . The compound is stored at a temperature of 4 degrees Celsius .

Applications De Recherche Scientifique

“Quinoline-6-carbonyl chloride hydrochloride” is a chemical compound with the CAS Number: 158000-98-7 . It has a molecular weight of 228.08 . This compound is typically stored at a temperature of 4°C and comes in a physical form of powder .

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Quinoline is an essential segment of both natural and synthetic compounds .

Quinoline and its derivatives, such as “Quinoline-6-carbonyl chloride hydrochloride”, have a wide range of applications in various scientific fields . Here are some general applications of quinoline compounds:

-

Medicinal Chemistry : Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . It’s used in the synthesis of a variety of pharmaceuticals due to its bioactive properties .

-

Synthetic Organic Chemistry : Quinoline and its derivatives are used extensively in synthetic organic chemistry . They serve as key intermediates in the synthesis of complex organic molecules .

-

Industrial Chemistry : Quinoline compounds have various applications in industrial chemistry . They’re used in the production of dyes, agrochemicals, and other industrial chemicals .

-

Biologically and Pharmaceutically Active Compounds : Quinoline and its analogues have been synthesized for biological and pharmaceutical activities . Various selected quinolines and derivatives with potential biological and pharmaceutical activities have been presented .

-

Green Reaction Protocols : Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are useful for the construction and functionalization of quinoline compounds .

-

Environmentally-Friendly Oxidant Alternative : In some cases, a substoichiometric amount of H2O2, acting as an environmentally-friendly oxidant alternative, increased the yield of quinoline product .

Safety And Hazards

The safety information for Quinoline-6-carbonyl chloride hydrochloride includes several hazard statements: H302, H314, H335 . The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 .

Orientations Futures

Quinoline and its derivatives have various applications in medicinal and industrial chemistry . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .

Propriétés

IUPAC Name |

quinoline-6-carbonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO.ClH/c11-10(13)8-3-4-9-7(6-8)2-1-5-12-9;/h1-6H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXRUURIWNYPMGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C(=O)Cl)N=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622747 | |

| Record name | Quinoline-6-carbonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinoline-6-carbonyl chloride hydrochloride | |

CAS RN |

158000-98-7 | |

| Record name | Quinoline-6-carbonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1343808.png)